![molecular formula C23H23FN4O4S2 B2811948 N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 958717-65-2](/img/structure/B2811948.png)
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C23H23FN4O4S2 and its molecular weight is 502.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticholinesterase Effects
Pyrazoline derivatives, which include structures related to N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide, have been studied for their anticholinesterase effects. This research is significant due to the potential applications of these compounds in treating neurodegenerative disorders. Piperidine derivatives in particular have shown more effectiveness on cholinesterases compared to morpholine derivatives, with certain compounds identified as potent acetylcholinesterase inhibitors (Altıntop, 2020).
Anticancer Properties
A range of pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents. Research has shown that certain pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. The antitumor activity of these compounds, including their inhibitory effects on specific cellular processes, has been a focus in the quest for new anticancer drugs (Naito et al., 2005), (Alam et al., 2016).
Antibacterial Activity
N-substituted derivatives of pyrazole compounds, including structures similar to the chemical , have shown potential antibacterial activity. This research adds to the growing interest in pyrazole derivatives for their biological activities, particularly in combating bacterial infections (Khalid et al., 2016).
Antimicrobial and Antifungal Activities
The synthesis of pyrazolo[3,4-b]pyridine derivatives and their evaluation for antimicrobial and antifungal activities is another area of significant research. These compounds have shown efficacy against various microbial and fungal strains, indicating their potential in treating related infections (El-Borai et al., 2012).
Anti-inflammatory Activity
Research into pyrazole derivatives has also explored their anti-inflammatory properties. Certain synthesized compounds within this chemical class have demonstrated significant anti-inflammatory activity, contributing to the potential therapeutic applications of these molecules in treating inflammatory conditions (Sunder et al., 2013).
Inhibitory Effects on Specific Enzymes
Some pyrazole compounds have been studied for their inhibitory effects on enzymes such as topoisomerase IIα and DNA gyrase. These properties are important in the context of developing new pharmacological agents for diseases where these enzymes play a critical role (Jeankumar et al., 2013).
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O4S2/c24-17-6-8-18(9-7-17)28-22(20-14-33(30)15-21(20)26-28)25-23(29)16-4-10-19(11-5-16)34(31,32)27-12-2-1-3-13-27/h4-11H,1-3,12-15H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTDXQYNEGGXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CS(=O)CC4=NN3C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

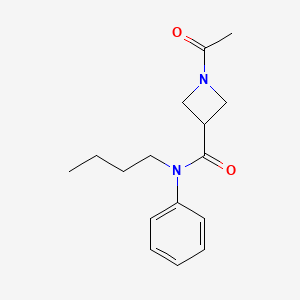
![1-(4-chlorophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2811867.png)
![1-[(2,6-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2811868.png)
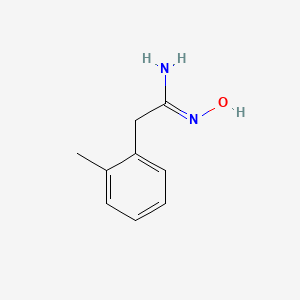
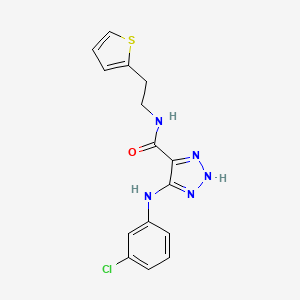

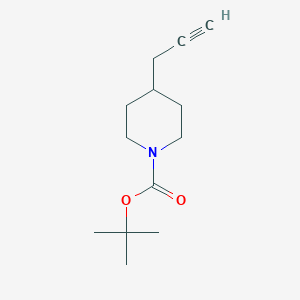
![9-(3-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2811877.png)
![N-(2,5-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2811878.png)

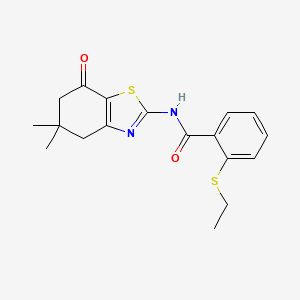
![1-(4-chlorobenzyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2811885.png)

